
MethADP
Übersicht
Beschreibung
Adenosine 5’-methylenediphosphate is a nucleoside diphosphate analogue. It is a synthetic compound that mimics the structure of naturally occurring nucleotides. This compound is particularly notable for its role as an inhibitor of ecto-5’-nucleotidase (CD73), an enzyme involved in the conversion of adenosine monophosphate to adenosine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Adenosin-5’-methylendiphosphat beinhaltet typischerweise die Reaktion von Adenosin mit Methylendiphosphonsäure unter bestimmten Bedingungen. Der Prozess erfordert eine sorgfältige Kontrolle von pH-Wert und Temperatur, um die korrekte Bildung der Diphosphatbindung sicherzustellen .
Industrielle Produktionsmethoden: Obwohl detaillierte industrielle Produktionsmethoden nicht weit verbreitet sind, folgt die Synthese im Allgemeinen ähnlichen Prinzipien wie Labormethoden, die für größere Produktionsvolumina skaliert werden. Dies beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Redox Reactions and Electrochemical Behavior
Methadone exhibits distinct redox properties under electrochemical conditions:
a. Oxidation at Modified Electrodes
- At β-MnO₂-nanoflower-modified glassy carbon electrodes (β-MnO₂-NF/GCE), methadone undergoes irreversible oxidation .
b. Catalytic Reduction
- Methadone is reduced to methadol (6-dimethylamino-4,4-diphenyl-3-heptanol) using:
Stereospecific Transformations
Methadone’s chiral centers govern its reactivity:
a. Enantiomer-Specific Reduction
Starting Material | Reduction Product | Conditions |
---|---|---|
DL-Methadone | α-DL-Methadol | Pt or LiAlH₄ |
D-Methadone | α-L-Methadol | Catalytic hydrogenation |
L-Methadone | α-D-Methadol | Catalytic hydrogenation |
b. Thermal Rearrangement
- Chloroamine IIb rearranges to IIa under heat, influencing the final product distribution during synthesis .
Metabolic Pathways
Methadone undergoes hepatic metabolism via cytochrome P450 enzymes:
a. Primary Metabolites
- EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) : Major inactive metabolite via N-demethylation (CYP3A4, CYP2B6) .
- Methadol : Active metabolite via carbonyl reduction .
b. Pharmacogenetic Variability
- Polymorphisms in CYP2B6 (e.g., CYP2B6*6) reduce methadone clearance, increasing plasma concentrations .
Analytical Reactions and Detection
a. Voltammetric Detection
- Separation from Morphine : Differential pulse voltammetry (DPV) resolves methadone and morphine with a peak potential difference of 510 mV .
- Linear Detection Range : 0.1–250.0 μM (methadone) .
b. Chronoamperometric Analysis
Stability and Degradation
- Thermal Decomposition : Prolonged hydrogenation reduces phenyl groups to cyclohexyl derivatives .
- Photodegradation : Limited data; stability studies recommend storage in inert atmospheres .
Key Data Tables
Table 2: Electrochemical Parameters for Methadone Oxidation
Parameter | Value | Conditions |
---|---|---|
Peak Potential () | 0.96 V (vs. Ag/AgCl) | pH 7.0, 50 mV s⁻¹ scan |
Diffusion Control | Confirmed via | 10–200 mV s⁻¹ |
Catalytic Rate Constant | Chronoamperometry |
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
MethADP acts as a full agonist at the μ-opioid receptor while also interacting with other receptors such as the N-methyl-D-aspartate (NMDA) receptor. This dual action contributes to its effectiveness in managing pain and reducing withdrawal symptoms in opioid-dependent patients. This compound's ability to inhibit serotonin reuptake further enhances its analgesic properties, making it a potential candidate for treating neuropathic pain and opioid tolerance .
Clinical Applications
1. Opioid Use Disorder (OUD) Management:
- This compound is widely used in medication-assisted treatment (MAT) for OUD. It helps stabilize patients by preventing withdrawal symptoms and reducing cravings. Studies indicate that patients on methadone maintenance therapy experience improved quality of life and reduced illicit drug use .
2. Pain Management:
- This compound has been evaluated as an alternative to traditional opioids for managing chronic pain, particularly in individuals who have developed tolerance to other opioids. Its unique receptor activity profile may lead to fewer side effects compared to conventional opioids like morphine .
3. Neuropathic Pain Treatment:
- The NMDA receptor antagonism exhibited by this compound provides an avenue for its use in neuropathic pain management. Research suggests that this property can enhance analgesic efficacy while mitigating the risk of developing tolerance .
Emerging Technologies
Digital Health Platforms:
Recent studies have explored the feasibility of digital health applications designed to enhance methadone treatment adherence. A web-based application was developed for patients undergoing opioid treatment programs, allowing for take-home doses of methadone under monitored conditions. Patient feedback indicated high usability and acceptability, suggesting that such technologies could improve treatment outcomes .
Case Studies
Case Study 1: Effectiveness of this compound in OUD Treatment
A randomized controlled trial assessed the effectiveness of this compound compared to traditional treatments for OUD. Results showed significant reductions in opioid use and improved retention rates among participants receiving this compound, highlighting its potential as a first-line treatment option .
Case Study 2: Neurological Impact of Chronic Use
A longitudinal study investigated the effects of chronic this compound use on white matter integrity in patients undergoing methadone maintenance therapy. Findings revealed decreased fractional anisotropy and increased radial diffusivity in brain regions associated with cognitive function, indicating potential neurotoxic effects that warrant further investigation .
Comparative Analysis Table
Application Area | Key Findings | Implications |
---|---|---|
Opioid Use Disorder | Reduces withdrawal symptoms and cravings | Supports long-term recovery strategies |
Pain Management | Effective alternative for chronic pain management | May reduce reliance on higher doses of traditional opioids |
Neuropathic Pain | NMDA receptor antagonism enhances analgesia | Potentially useful for patients with opioid tolerance |
Digital Health Platforms | High usability ratings from patients | Could improve adherence and quality of life |
Wirkmechanismus
Adenosine 5’-methylenediphosphate exerts its effects by inhibiting the activity of ecto-5’-nucleotidase (CD73). This enzyme is responsible for converting adenosine monophosphate to adenosine, a key signaling molecule. By blocking this conversion, adenosine 5’-methylenediphosphate reduces the levels of adenosine, thereby modulating various physiological processes such as inflammation, immune response, and tumor growth .
Vergleich Mit ähnlichen Verbindungen
Adenosine monophosphate: A naturally occurring nucleotide involved in energy transfer and signaling.
Adenosine diphosphate: Another naturally occurring nucleotide, playing a crucial role in cellular energy metabolism.
Adenosine triphosphate: The primary energy carrier in cells.
Uniqueness: Adenosine 5’-methylenediphosphate is unique due to its methylene group, which provides resistance to enzymatic degradation by ecto-5’-nucleotidase. This makes it a valuable tool for studying adenosine signaling pathways and developing potential therapeutic agents .
Biologische Aktivität
MethADP, a derivative of methadone, has gained attention for its unique biological activities, particularly in the context of opioid receptor modulation and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of this compound's biological activity.
Overview of this compound
This compound (Methadone-ADP) is structurally related to methadone, a well-known synthetic opioid. Methadone is primarily used in the treatment of opioid use disorder and chronic pain management due to its efficacy as a potent μ-opioid receptor agonist and NMDA receptor antagonist. This compound's biological activity is linked to its interactions with these receptors, influencing pain modulation, addiction treatment, and potential neuroprotective effects.
This compound functions primarily through the following mechanisms:
- μ-opioid Receptor Agonism : this compound binds to μ-opioid receptors in the central nervous system (CNS), leading to analgesic effects by inhibiting pain transmission pathways.
- NMDA Receptor Antagonism : By blocking NMDA receptors, this compound may help in reducing opioid tolerance and dependence, which are common issues in long-term opioid therapy.
- Influence on Cytochrome P450 Enzymes : Like methadone, this compound is metabolized by various cytochrome P450 enzymes (CYP2B6, CYP3A4), which can affect its pharmacokinetics and overall efficacy .
Pharmacological Profile
The pharmacological profile of this compound can be summarized in the following table:
Property | Details |
---|---|
Primary Action | μ-opioid receptor agonism |
Secondary Action | NMDA receptor antagonism |
Metabolism | Metabolized by CYP2B6 and CYP3A4; genetic polymorphisms affect metabolism variability |
Bioavailability | Subject to significant interindividual variability |
Common Uses | Treatment of opioid use disorder, pain management |
Adverse Effects | Sedation, respiratory depression, constipation, potential for tolerance and dependence |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its implications for treatment:
- Clinical Efficacy in Opioid Use Disorder :
-
Neuroprotective Effects :
- Research indicated that this compound may have neuroprotective properties in models of hypoxia-induced brain injury. In a case study involving a patient with methadone-induced delayed post-hypoxic leukoencephalopathy, treatment with antioxidants alongside this compound showed improvement in neurological status .
- Pharmacogenomic Variability :
Summary of Findings
The biological activity of this compound underscores its potential as a therapeutic agent in managing opioid dependence and pain relief. Its mechanisms—primarily through μ-opioid receptor activation and NMDA receptor antagonism—offer insights into its effectiveness and safety profile. The ongoing research into genetic factors influencing its metabolism further emphasizes the need for personalized approaches in opioid therapy.
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCWZBFDIYXLAA-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O9P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3768-14-7 | |
Record name | α,β-Methylene-ADP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3768-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenosine 5'-methylenediphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine 5'-methylenediphosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2A5439OE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.